molecular formula C7H6BrF3N2O B2549027 1-Acetyl-4-bromo-3-trifluoromethyl-5-methylpyrazole CAS No. 229980-59-0

1-Acetyl-4-bromo-3-trifluoromethyl-5-methylpyrazole

Cat. No. B2549027
CAS RN: 229980-59-0
M. Wt: 271.037
InChI Key: KLKPLRILKDZPGX-UHFFFAOYSA-N
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Description

“1-Acetyl-4-bromo-3-trifluoromethyl-5-methylpyrazole” is a chemical compound with the molecular formula C7H6BrF3N2O and a molecular weight of 271.03 . It is used in proteomics research .


Synthesis Analysis

The synthesis of pyrazoles, the class of compounds to which this molecule belongs, has been extensively studied. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .


Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 14 non-H bonds, 6 multiple bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, and 1 Pyrazole .


Chemical Reactions Analysis

Pyrazoles can be synthesized through various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Computational Chemistry and Quantum Mechanics

Theoretical chemists employ computational methods to study the electronic structure, energetics, and reactivity of this compound. Quantum mechanical calculations provide insights into its stability, vibrational modes, and reaction mechanisms. Such studies aid in predicting its behavior in various environments.

These applications highlight the versatility and significance of 1-Acetyl-4-bromo-3-trifluoromethyl-5-methylpyrazole across diverse scientific disciplines. Researchers continue to explore its potential, uncovering new uses and optimizing its properties for practical applications . If you need further details or have additional queries, feel free to ask!

properties

IUPAC Name

1-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O/c1-3-5(8)6(7(9,10)11)12-13(3)4(2)14/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKPLRILKDZPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-bromo-3-trifluoromethyl-5-methylpyrazole

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